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Abstract

CAY10499 is a potent, non-selective, and irreversible inhibitor of multiple serine hydrolases,
with primary activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL),
and fatty acid amide hydrolase (FAAH). Its discovery stemmed from a high-throughput screen
utilizing a novel colorimetric assay. While demonstrating broad inhibitory action across several
lipases, its development has been largely preclinical, with a focus on its utility as a chemical
probe to investigate the roles of these enzymes in various physiological and pathological
processes. This technical guide provides a comprehensive overview of the discovery,
mechanism of action, and available preclinical data for CAY10499, including detailed
experimental protocols and a summary of its inhibitory activity.

Discovery and Initial Characterization

CAY10499 was first identified as a novel inhibitor of monoglyceride lipase (MGL) during a
small-scale screening campaign. This discovery was facilitated by the development of an
efficient, 96-well format assay that utilizes the non-radiolabeled substrate 4-nitrophenylacetate
(4-NPA). The enzymatic hydrolysis of 4-NPA by MGL releases the chromophore 4-nitrophenol,
allowing for colorimetric quantification of enzyme activity.[1] This assay proved to be a reliable
and rapid method for identifying MGL inhibitors.[1]
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Subsequent characterization revealed that CAY10499 is a carbamate derivative, identified as
[4-(5-methoxy-2-0x0-1,3,4-0xadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl
ester.[2] Further investigation into its mechanism of action suggested that the 5-methoxy-1,3,4-
oxadiazol-2(3H)-one moiety, rather than the carbamate group, is likely the active component
responsible for its inhibitory effects.[3] CAY10499 acts as a covalent and irreversible inhibitor.

[4]

Mechanism of Action and Inhibitory Profile

CAY10499 exhibits a broad spectrum of inhibitory activity against several lipases. It is
characterized as a non-selective inhibitor, with potent activity against MAGL, HSL, and FAAH.
The irreversible nature of its inhibition is an important characteristic to consider in experimental
design.

Quantitative Inhibitory Data

The following table summarizes the known inhibitory concentrations (IC50) and percentage
inhibition of CAY10499 against various human recombinant enzymes.

Target Enzyme IC50 Percent Inhibition (at 5 pM)
Monoacylglycerol Lipase
Yoy P 144 nM[2]
(MAGL)
Hormone-Sensitive Lipase
90 nM[2]
(HSL)
Fatty Acid Amide Hydrolase
14 nM[2]

(FAAH)

Adipose Triglyceride Lipase 95%(2]
0

(ATGL)

Diacylglycerol Lipase o 60%(2]
0

(DAGLa)

o/B-Hydrolase Domain 6 90%(2]
0

(ABHD®)

Carboxylesterase 1 (CES1) - 95%][2]
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research involving
CAY10499. The following sections provide available protocols for key experiments.

Synthesis of CAY10499

A detailed, publicly available, step-by-step synthesis protocol for CAY10499 is not readily found
in the scientific literature. The compound is commercially available from suppliers such as
Cayman Chemical.

Enzyme Inhibition Assays

This assay is based on the hydrolysis of 4-nitrophenylacetate (4-NPA) by MAGL, which
produces the yellow-colored product 4-nitrophenol.

o Materials:

o Human recombinant MAGL

o

CAY10499 (or other test inhibitor)

[¢]

4-nitrophenylacetate (4-NPA) substrate

[e]

Assay Buffer (e.g., 10 mM Tris-HCI, pH 7.2, containing 1 mM EDTA)

[e]

96-well microplate

o

Microplate reader capable of measuring absorbance at 405-415 nm

e Procedure:

[¢]

Prepare serial dilutions of CAY10499 in a suitable solvent (e.g., DMSO).

[e]

In a 96-well plate, add the assay buffer to each well.

o

Add the diluted CAY10499 or vehicle control to the appropriate wells.

[¢]

Add the human recombinant MAGL enzyme to all wells except for the blank controls.
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o Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to
allow the inhibitor to interact with the enzyme.

o Initiate the reaction by adding the 4-NPA substrate to all wells.

o Immediately measure the absorbance at 405-415 nm at multiple time points to determine
the reaction rate.

o Calculate the percentage of inhibition for each concentration of CAY10499 and determine
the 1C50 value.

Detailed, standardized protocols for CAY10499 inhibition of HSL, FAAH, ATGL, DAGLaq,
ABHDG6, and CESL1 are not as clearly defined in single sources. However, general
methodologies often involve:

e HSL, ABHDG6, and CES1 Assays: These can be performed using 1-S-
arachidonoylthioglycerol as a substrate. The release of 1-thioglycerol is detected by its
reaction with ThioGlo-1 to produce a fluorescent adduct.[5]

o FAAH Assay: A common method involves using [3H]-anandamide (AEA) as a substrate and

measuring the release of radiolabeled ethanolamine.

o ATGL and DAGLa Assays: Commercially available lipase assay kits, often employing
fluorescent or colorimetric substrates, can be adapted for these enzymes. For instance, a p-
nitrophenyl butyrate (pNPB) substrate has been used for DAGLa activity.[5]

In Vivo Studies in a Rat Model

CAY10499 has been shown to reduce increases in cytosolic lipase activity in rats fed high-
fructose (FRUC) or AIN-93M diets.[2] While specific details of the protocol are limited in publicly
available literature, a general outline for such a study would be as follows:

e Animal Model: Male Sprague-Dawley rats.
e Dietary Induction:

o FRUC Diet: A diet high in fructose to induce metabolic changes, including alterations in

lipase activity.
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o AIN-93M Diet: A standard purified diet for maintenance in rodents, which can be modified
to study dietary effects.

e Drug Administration:
o Route: Likely oral gavage or intraperitoneal injection.
o Dose and Frequency: To be determined based on preliminary dose-ranging studies.

o Duration: The study would likely last for several weeks to observe significant diet-induced
changes.

e Qutcome Measures:

o At the end of the study, animals would be euthanized, and tissues (e.g., liver, adipose
tissue) would be collected.

o Cytosolic fractions would be prepared from the tissues.

o Lipase activity in the cytosolic fractions would be measured using an appropriate assay
(e.g., a colorimetric or fluorometric lipase activity assay).

Preclinical Development and Applications

The primary application of CAY10499 to date has been as a research tool to probe the function
of the lipases it inhibits. Its non-selective nature makes it a useful tool for studying the collective
effects of inhibiting multiple lipases simultaneously.

Anticancer Research

CAY10499 has demonstrated the ability to inhibit the growth of several cancer cell lines in vitro.
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Cell Line Cancer Type IC50
MCF-7 Breast Cancer 4.2 uM[2]
MDA-MB-231 Breast Cancer 46 pM[2]
Cov3is8 Ovarian Cancer 106.7 uM[2]
OVCAR-3 Ovarian Cancer 79.8 uM[2]

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution,
Metabolism, and Excretion - ADME) or the toxicology profile of CAY10499. Such studies would
be essential for any further development towards therapeutic applications.

Visualizations
CAY10499 Discovery and Evaluation Workflow
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CAY10499 Discovery and Characterization Workflow.

CAY10499's Multi-Target Inhibition
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Inhibitory profile of CAY10499 against various lipases.

Conclusion and Future Directions

CAY10499 is a valuable chemical probe for studying the roles of multiple lipases in health and
disease. Its discovery was a direct result of innovative assay development. While its non-
selective nature may limit its direct therapeutic potential without further optimization, it provides
a powerful tool for understanding the complex interplay of lipid metabolic pathways. Future
research should focus on elucidating the detailed pharmacokinetics and toxicology of
CAY10499 to better support its use in in vivo models. Furthermore, structure-activity
relationship studies could lead to the development of more selective inhibitors based on the
active 5-methoxy-1,3,4-oxadiazol-2(3H)-one scaffold, potentially yielding novel therapeutic
agents for metabolic disorders or cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Selective Lipase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668648#cay10499-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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